molecular formula C28H20N2 B14797701 2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine

2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine

Cat. No.: B14797701
M. Wt: 384.5 g/mol
InChI Key: JQUDLDQJAWJZIQ-YTEMWHBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts significant photophysical properties, making it useful in materials science and photochemistry .

Preparation Methods

The synthesis of 2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine typically involves a multi-step process. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridine and anthracene derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic substitution reactions are possible, especially on the pyridine ring, using reagents like bromine (Br2) or nitric acid (HNO3).

Scientific Research Applications

2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine primarily involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can transfer energy to molecular oxygen, producing reactive oxygen species that can induce cellular damage, making it useful in photodynamic therapy. The molecular targets and pathways involved include cellular membranes and DNA, where the generated reactive species cause oxidative damage.

Comparison with Similar Compounds

Similar compounds to 2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine include:

    9,10-di-[(E)-2-(pyridin-4-yl)vinyl]anthracene: This compound shares a similar structure but with pyridine rings at different positions, affecting its photophysical properties.

    9,10-bis[(E)-2-(pyridin-4-yl)vinyl]anthracene: Another structurally related compound with variations in the positioning of the pyridine rings.

    4,4’-[9,10-anthracenediyldi-(1E)-2,1-ethenediyl]bis-pyridine: This compound has a similar conjugated system but differs in the connectivity of the pyridine rings.

These compounds highlight the uniqueness of this compound in terms of its specific structural arrangement and resulting properties.

Properties

Molecular Formula

C28H20N2

Molecular Weight

384.5 g/mol

IUPAC Name

2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine

InChI

InChI=1S/C28H20N2/c1-2-12-24-23(11-1)27(17-15-21-9-5-7-19-29-21)25-13-3-4-14-26(25)28(24)18-16-22-10-6-8-20-30-22/h1-20H/b17-15+,18-16+

InChI Key

JQUDLDQJAWJZIQ-YTEMWHBBSA-N

Isomeric SMILES

C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C4=CC=CC=N4)C=CC=C3)/C=C/C5=CC=CC=N5

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=CC=N4)C=CC5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.